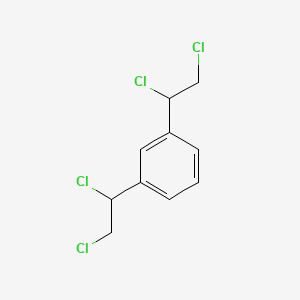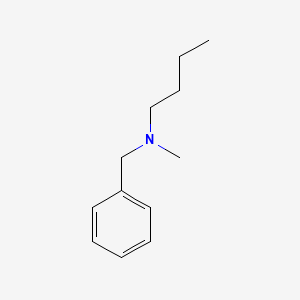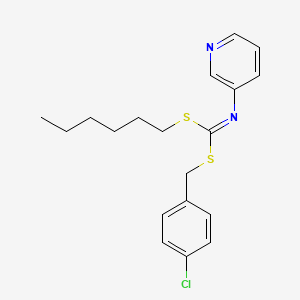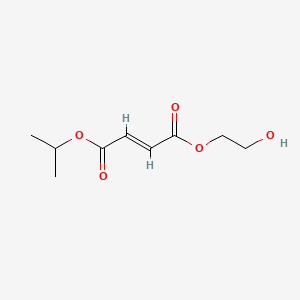
2-Hydroxyethyl isopropyl maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl isopropyl maleate is an organic compound with the molecular formula C9H14O5. It is a derivative of maleic acid, where the hydrogen atoms of the carboxyl groups are replaced by hydroxyethyl and isopropyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl isopropyl maleate typically involves the esterification of maleic acid with 2-hydroxyethanol and isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or xylene (to azeotropically remove water)
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous reactors are often used to maintain consistent reaction conditions and improve yield. The process involves:
Mixing: Maleic acid, 2-hydroxyethanol, and isopropanol are mixed in the presence of a catalyst.
Heating: The mixture is heated to the desired temperature.
Water Removal: Water formed during the reaction is continuously removed using an azeotropic distillation setup.
Purification: The product is purified by distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl isopropyl maleate undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Hydrolysis: Hydrolyzed by acids or bases to yield maleic acid and the corresponding alcohols.
Addition Reactions: Can participate in addition reactions with nucleophiles due to the presence of the double bond in the maleate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can oxidize the compound to form diols.
Reduction: Lithium aluminum hydride (LiAlH4) can reduce the ester groups to alcohols.
Substitution: Nucleophiles such as amines can substitute the ester groups to form amides.
Major Products
Hydrolysis: Maleic acid, 2-hydroxyethanol, and isopropanol.
Oxidation: Diols and carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl isopropyl maleate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It is also used in the preparation of various esters and derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and resins. It is also used as a plasticizer in the manufacture of plastics.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyl isopropyl maleate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Acts as an inhibitor of certain enzymes by binding to their active sites.
Signal Transduction: Modulates signal transduction pathways by interacting with specific receptors.
Cellular Uptake: Facilitates the uptake of drugs and other molecules into cells by altering membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyethyl methacrylate: Similar in structure but contains a methacrylate group instead of a maleate group.
2-Hydroxypropyl methacrylate: Contains a hydroxypropyl group instead of a hydroxyethyl group.
Ethylene glycol dimethacrylate: Contains two methacrylate groups and is used as a cross-linking agent.
Uniqueness
2-Hydroxyethyl isopropyl maleate is unique due to its combination of hydroxyethyl and isopropyl groups, which confer specific chemical properties such as increased solubility in organic solvents and enhanced reactivity in esterification and addition reactions. This makes it particularly useful in the synthesis of specialized polymers and in applications requiring precise chemical modifications.
Propiedades
Número CAS |
32569-21-4 |
|---|---|
Fórmula molecular |
C9H14O5 |
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
1-O-(2-hydroxyethyl) 4-O-propan-2-yl (E)-but-2-enedioate |
InChI |
InChI=1S/C9H14O5/c1-7(2)14-9(12)4-3-8(11)13-6-5-10/h3-4,7,10H,5-6H2,1-2H3/b4-3+ |
Clave InChI |
HTZHJLUKEIMVLC-ONEGZZNKSA-N |
SMILES isomérico |
CC(C)OC(=O)/C=C/C(=O)OCCO |
SMILES canónico |
CC(C)OC(=O)C=CC(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol](/img/structure/B14692352.png)
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)
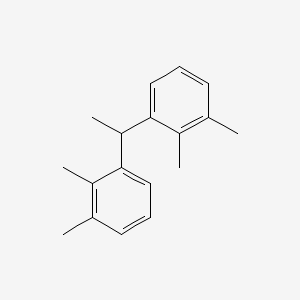
![Benzene, [(1-methylethyl)telluro]-](/img/structure/B14692366.png)
![[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14692369.png)
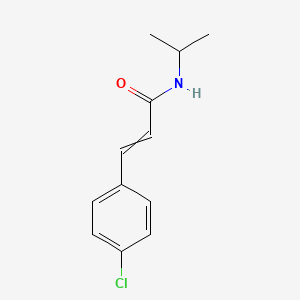
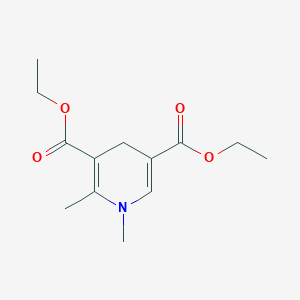
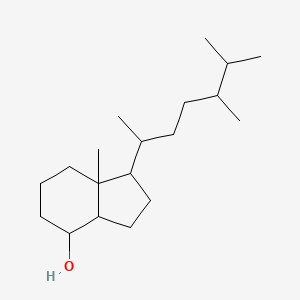
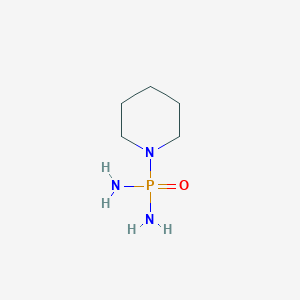
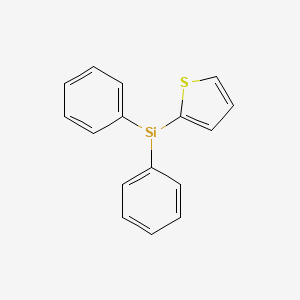
![6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14692416.png)
